Callystatin A

Description

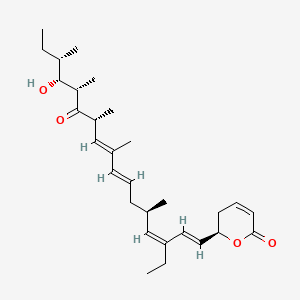

Structure

3D Structure

Properties

CAS No. |

189883-16-7 |

|---|---|

Molecular Formula |

C29H44O4 |

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(2R)-2-[(1E,3Z,5R,7E,9E,11R,13S,14R,15S)-3-ethyl-14-hydroxy-5,9,11,13,15-pentamethyl-12-oxoheptadeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C29H44O4/c1-8-22(5)28(31)24(7)29(32)23(6)18-20(3)12-10-13-21(4)19-25(9-2)16-17-26-14-11-15-27(30)33-26/h10-12,15-19,21-24,26,28,31H,8-9,13-14H2,1-7H3/b12-10+,17-16+,20-18+,25-19-/t21-,22+,23-,24+,26-,28-/m1/s1 |

InChI Key |

QPJTWGLLJWBDQW-KMMMXHTBSA-N |

SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O |

Isomeric SMILES |

CC[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C=C/C[C@@H](C)/C=C(/CC)\C=C\[C@H]1CC=CC(=O)O1)O |

Canonical SMILES |

CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O |

Synonyms |

20-epi-callystatin A callystatin A |

Origin of Product |

United States |

Foundational & Exploratory

Callystatin A: A Technical Guide to its Discovery, Isolation, and Characterization from Callyspongia truncata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Callystatin A, a potent polyketide natural product, was first isolated in 1997 by Kobayashi and colleagues from the marine sponge Callyspongia truncata.[1] This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, tailored for researchers and professionals in drug development. It details the experimental protocols for the collection of the source organism, the bioassay-guided isolation of the compound, and its structural characterization through spectroscopic methods. All quantitative data, including spectroscopic and cytotoxicity values, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes visualizations of the isolation workflow and the compound's mechanism of action to facilitate a comprehensive understanding of this promising cytotoxic agent.

Discovery and Biological Activity

This compound was discovered during a screening program for cytotoxic compounds from marine organisms. An acetone (B3395972) extract of the marine sponge Callyspongia truncata, collected off the Goto Islands in Nagasaki Prefecture, Japan, exhibited significant cytotoxic activity.[1] Bioassay-guided fractionation of this extract led to the isolation of this compound as the active principle.

Cytotoxicity

This compound demonstrates remarkable cytotoxic potency against various cancer cell lines. Initial studies revealed extremely low half-maximal inhibitory concentration (IC50) values against human epidermoid carcinoma (KB) cells and mouse lymphocytic leukemia (L1210) cells.[1][2] This high level of activity has spurred interest in its potential as an anticancer agent.

| Cell Line | IC50 (µg/mL) | IC50 (pg/mL) |

| Human Epidermoid Carcinoma (KB) | 0.00001 | 10 |

| Mouse Lymphocytic Leukemia (L1210) | 0.00002 | 20 |

| Table 1: In vitro cytotoxicity of this compound.[1][3] |

Mechanism of Action

This compound belongs to the leptomycin family of natural products and shares a similar mechanism of action with leptomycin B.[1] It acts as a potent and specific inhibitor of nuclear export by covalently binding to the nuclear export protein CRM1 (chromosomal region maintenance 1, also known as exportin 1). This inhibition leads to the nuclear accumulation of various tumor suppressor proteins and cell cycle regulators, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Isolation and Purification

The isolation of this compound from Callyspongia truncata is a multi-step process involving extraction and chromatographic separation, guided by cytotoxicity assays.

Collection of Marine Sponge

The marine sponge Callyspongia truncata was collected by hand from the marine environment off the coast of the Goto Islands, Nagasaki Prefecture, Japan.

Experimental Protocol: Extraction and Bioassay-Guided Fractionation

-

Extraction: The collected sponge material was minced and then extracted with acetone at room temperature. The resulting acetone extract was concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract was partitioned between ethyl acetate (B1210297) and water. The cytotoxic activity was found to be concentrated in the ethyl acetate layer.

-

Silica (B1680970) Gel Chromatography: The active ethyl acetate fraction was subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform (B151607) and methanol. Fractions were collected and tested for cytotoxicity against L1210 or KB cells.

-

Reversed-Phase HPLC: The active fractions from the silica gel column were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Final Purification: The final purification of this compound was achieved by repeated reversed-phase HPLC, yielding the pure compound.

Structural Elucidation

The planar structure and relative stereochemistry of this compound were determined by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

| Technique | Observation |

| HR-FABMS | [M+Na]+ at m/z 479.3137 (Calculated for C29H44O4Na, 479.3137) |

| UV (MeOH) | λmax 238 nm (ε 28000), 282 nm (ε 21000) |

| IR (film) | νmax 3450, 1740, 1680, 1630 cm-1 |

| Table 2: Physical and Spectroscopic Properties of this compound. |

| Position | ¹³C (CDCl₃, 125 MHz) | ¹H (CDCl₃, 500 MHz) |

| 2 | 164.5 | - |

| 3 | 121.3 | 6.08 (d, 9.5) |

| 4 | 145.2 | 6.95 (d, 9.5) |

| 5 | 78.9 | 4.51 (m) |

| 6 | 34.2 | 1.95 (m), 2.15 (m) |

| 7 | 130.5 | 5.40 (d, 9.0) |

| 8 | 135.2 | 6.15 (dd, 15.0, 9.0) |

| 9 | 128.7 | 6.45 (dd, 15.0, 10.0) |

| 10 | 140.1 | 5.95 (d, 10.0) |

| 11 | 42.3 | 2.60 (m) |

| 12 | 215.1 | - |

| 13 | 50.1 | 3.15 (dq, 7.0, 2.5) |

| 14 | 75.3 | 3.80 (d, 2.5) |

| 15 | 39.8 | 1.80 (m) |

| 16 | 29.8 | 1.40 (m) |

| 17 | 31.5 | 1.25 (m) |

| 18 | 22.6 | 0.88 (t, 7.0) |

| 19 | 14.1 | - |

| 20 | 11.8 | 1.10 (d, 7.0) |

| 21 | 16.2 | 1.05 (d, 7.0) |

| 22 | 12.5 | 0.95 (d, 7.0) |

| 23 | 17.5 | 1.85 (s) |

| 24 | 12.8 | 1.00 (d, 7.0) |

| 25 | 11.5 | 0.90 (d, 7.0) |

| 26 | 20.5 | 1.15 (d, 7.0) |

| 27 | 12.1 | 1.08 (t, 7.5) |

| 28 | 13.9 | - |

| 29 | 14.2 | - |

| Table 3: ¹H and ¹³C NMR Data for this compound in CDCl₃. |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: KB and L1210 cells were seeded into 96-well microplates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted with culture medium to various concentrations. The cells were then treated with these dilutions and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the untreated control.

Conclusion

This compound, isolated from the marine sponge Callyspongia truncata, is a highly potent cytotoxic polyketide with a promising profile for anticancer drug development. Its mechanism of action as a specific inhibitor of nuclear export provides a clear rationale for its potent biological activity. The detailed protocols for its isolation and characterization provided in this guide serve as a valuable resource for researchers in natural products chemistry and oncology who are interested in further exploring the therapeutic potential of this compound and related compounds.

References

Callystatin A as a CRM1 Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Callystatin A, a polyketide natural product isolated from the marine sponge Callyspongia truncata, has demonstrated potent cytotoxic and anti-tumor activities. It belongs to the leptomycin family of secondary metabolites and exerts its biological effects through the specific inhibition of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is a critical mediator of nuclear export for over 200 proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators. Overexpression of CRM1 is a common feature in many cancers, leading to the mislocalization and functional inactivation of these key proteins, thereby promoting oncogenesis. This compound covalently binds to a specific cysteine residue (Cys528) in the cargo-binding groove of CRM1, effectively blocking the nuclear export machinery. This guide provides an in-depth overview of the CRM1 pathway, the precise mechanism of this compound's inhibitory action, quantitative data on its activity, and detailed protocols for its experimental evaluation.

The CRM1-Mediated Nuclear Export Pathway

Nuclear-cytoplasmic trafficking is a tightly regulated process essential for cellular homeostasis. For proteins larger than 40 kDa, transport through the nuclear pore complex (NPC) is an active, signal-mediated process. The export of proteins from the nucleus to the cytoplasm is primarily handled by exportins, of which CRM1 is the most prominent.

The process involves several key components:

-

CRM1 (Exportin 1): The nuclear export receptor that recognizes and binds cargo proteins.

-

Cargo Protein: The protein to be exported, which must contain a leucine-rich Nuclear Export Signal (NES).

-

RanGTP: A small GTPase that exists in a high concentration gradient in the nucleus.

In the nucleus, CRM1, the NES-containing cargo protein, and RanGTP cooperatively form a stable ternary complex.[1] This complex is then translocated through the NPC into the cytoplasm. On the cytoplasmic side, GTP hydrolysis on Ran (triggered by RanGAP) converts RanGTP to RanGDP, causing a conformational change that leads to the disassembly of the export complex. The cargo is released into the cytoplasm to perform its function, while CRM1 and RanGDP are recycled back into the nucleus for subsequent rounds of transport.[2]

This compound: Mechanism of Action

This compound functions as a potent and specific inhibitor of CRM1, sharing a mechanism of action with other well-characterized inhibitors like Leptomycin B (LMB).[3][4] The inhibition is achieved through the formation of a covalent bond with the CRM1 protein.

The key steps are:

-

Targeting the NES-Binding Cleft: this compound targets the hydrophobic, NES-binding groove located between the HEAT repeats 11 and 12 of the CRM1 protein.[4][5]

-

Covalent Modification: The α,β-unsaturated δ-lactone moiety present in the structure of this compound acts as a Michael acceptor. It forms an irreversible covalent adduct with the thiol group of a highly conserved cysteine residue, Cys528 (in human CRM1), located within the NES-binding groove.[3][4][6]

-

Steric Hindrance: This covalent modification sterically blocks the binding of NES-containing cargo proteins to CRM1, thereby preventing the formation of the trimeric export complex and halting the export process.[1][3]

The consequence is the nuclear sequestration and accumulation of CRM1 cargo proteins. Since many of these cargoes are tumor suppressors (e.g., p53, p21, FOXO) and cell cycle inhibitors (e.g., IκB), their retention in the nucleus restores their function, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Analysis of this compound Activity

This compound exhibits extremely potent cytotoxicity against a range of cancer cell lines, with activity often observed in the sub-nanomolar range, comparable to that of Leptomycin B.

| Compound | Cell Line | Assay Type | Potency (IC₅₀ / IG₅₀) | Reference |

| This compound | KB (human epidermoid carcinoma) | Cytotoxicity | 10 pg/mL (~19 pM) | --INVALID-LINK-- |

| This compound | L1210 (mouse lymphocytic leukemia) | Cytotoxicity | 20 pg/mL (~38 pM) | --INVALID-LINK-- |

| Leptomycin B | Various Cancer Cell Lines | Cytotoxicity | 0.1 - 10 nM | [1][7] |

| KPT-185 | Non-Hodgkin Lymphoma Lines | Growth Inhibition | ~25 nM (median) | [7] |

| Selinexor (KPT-330) | Acute Myeloid Leukemia Lines | Cytotoxicity | 20 - 211 nM | [7] |

Note: IC₅₀ (half-maximal inhibitory concentration) and IG₅₀ (50% growth inhibition) values are measures of a compound's potency. Lower values indicate higher potency.

Experimental Protocols for Assessing CRM1 Inhibition

Evaluating the efficacy of this compound or other potential CRM1 inhibitors requires a combination of assays to measure cytotoxicity, target engagement, and downstream cellular effects.

General Experimental Workflow

Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[8][9]

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol: Nuclear Export Inhibition Assay (Rev-GFP)

This assay visually confirms the inhibition of CRM1-mediated export by observing the subcellular localization of a fluorescent reporter protein.

-

Cell Transfection: Seed cells (e.g., HeLa) on glass coverslips in a 24-well plate. Transfect the cells with a plasmid encoding a reporter construct, such as Rev-GFP, which contains a strong NES. Allow 24 hours for protein expression.[11]

-

Compound Treatment: Treat the transfected cells with this compound at a desired concentration (e.g., 10 nM) or a vehicle control for a short period (e.g., 3-4 hours).

-

Cell Fixation and Staining: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS. If desired, stain the nuclei with a DNA dye like DAPI.

-

Microscopy: Mount the coverslips onto microscope slides. Visualize the subcellular localization of the GFP signal using a fluorescence microscope.

-

Analysis: In untreated (control) cells, the Rev-GFP protein should be distributed between the nucleus and the cytoplasm, or be predominantly cytoplasmic. In cells treated with an effective CRM1 inhibitor like this compound, the export will be blocked, resulting in a strong accumulation of the green fluorescence signal within the nucleus.[11][12]

Protocol: Western Blot for CRM1 Cargo Accumulation

This method confirms the functional consequence of CRM1 inhibition by detecting the increased nuclear presence of known cargo proteins.

-

Cell Treatment and Lysis: Culture and treat cells with this compound as described above. After treatment, perform nuclear and cytoplasmic fractionation using a commercial kit or a detergent-based protocol.[11] This separates the cellular components into distinct protein lysates.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[13][14]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to a known CRM1 cargo protein (e.g., anti-p53, anti-IκB) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane to remove unbound primary antibody. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Signal Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Compare the band intensity for the cargo protein in the nuclear fractions of treated versus untreated cells. An increase in the nuclear signal in this compound-treated samples indicates successful inhibition of CRM1-mediated export. Use loading controls (e.g., Lamin for the nuclear fraction, GAPDH for the cytoplasmic fraction) to ensure proper fractionation and equal loading.

References

- 1. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recapitulation of selective nuclear import and export with a perfectly repeated 12mer GLFG peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Small Molecule Inhibitors of CRM1 [frontiersin.org]

- 5. Nuclear export inhibition through covalent conjugation and hydrolysis of Leptomycin B by CRM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Identification of CRM1-dependent Nuclear Export Cargos Using Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leptomycin B Alters the Subcellular Distribution of CRM1 (Exportin 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brd.nci.nih.gov [brd.nci.nih.gov]

- 14. assaygenie.com [assaygenie.com]

The Potent Anti-Cancer Profile of Callystatin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Callystatin A, a polyketide natural product originally isolated from the marine sponge Callyspongia truncata, has demonstrated remarkable cytotoxic activity against various cancer cell lines.[1] Its potent anti-tumor properties, coupled with a well-defined mechanism of action, position it as a significant lead compound in the development of novel cancer therapeutics. This technical guide provides an in-depth analysis of the biological activity of this compound, detailing its effects on cancer cells, the underlying molecular pathways, and the experimental methodologies used for its characterization.

Quantitative Analysis of Cytotoxic Activity

This compound exhibits potent growth-inhibitory effects on cancer cells at exceptionally low concentrations. The half-maximal inhibitory concentration (IC50) values have been determined for several cell lines, highlighting its significant cytotoxicity.

| Cell Line | Cell Type | IC50 (pg/mL) |

| KB | Human Epidermoid Carcinoma | 10 |

| L1210 | Mouse Lymphocytic Leukemia | 20 |

| [Table 1: Cytotoxicity of this compound against various cancer cell lines] |

Mechanism of Action: Inhibition of Nuclear Export

The primary mechanism underlying the anti-cancer activity of this compound is the inhibition of the nuclear export of proteins, a process mediated by the Chromosome Region Maintenance 1 (CRM1) protein, also known as exportin 1 (XPO1). By covalently binding to a cysteine residue in the active site of CRM1, this compound prevents the transport of a wide range of regulatory proteins from the nucleus to the cytoplasm.

This disruption of nucleo-cytoplasmic trafficking leads to the nuclear accumulation of key tumor suppressor proteins and cell cycle regulators. The retention of these proteins in the nucleus triggers cell cycle arrest, primarily at the G1 and G2 phases, and can ultimately lead to programmed cell death (apoptosis).

Key Signaling Pathways Affected

The inhibition of CRM1 by this compound has a cascading effect on multiple signaling pathways critical for cancer cell proliferation and survival. The nuclear entrapment of proteins such as p53 and Cyclin B1 is a central event in its mechanism of action.

Experimental Protocols

The following sections detail the methodologies employed to characterize the biological activity of this compound.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The original studies on this compound utilized a bioassay-guided separation approach with L1210 and KB cell lines to determine its potent cytotoxicity.[1] While the specific assay from the original 1997 publication is not detailed in readily available literature, a standard methodology for such a determination is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

-

Cell Seeding: Cancer cells (e.g., KB, L1210) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Flow Cytometry Protocol:

-

Cell Treatment: Cancer cells are treated with this compound at concentrations around its IC50 value for a specified period (e.g., 24, 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.

-

Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Interpretation: The resulting data is displayed as a histogram, with peaks corresponding to the G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle. An accumulation of cells in the G1 and G2/M peaks following treatment with this compound indicates cell cycle arrest in these phases.

CRM1 Inhibition and Protein Localization Studies

Objective: To confirm that this compound inhibits CRM1-mediated nuclear export and causes the nuclear accumulation of its cargo proteins.

Immunofluorescence Microscopy Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody specific for a known CRM1 cargo protein (e.g., p53, Cyclin B1). This is followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a DNA dye such as DAPI.

-

Microscopy: The subcellular localization of the target protein is visualized using a fluorescence microscope.

-

Analysis: In untreated cells, the target protein may be predominantly cytoplasmic or distributed throughout the cell. In this compound-treated cells, a significant increase in the nuclear fluorescence signal for the target protein would indicate inhibition of its nuclear export.

Conclusion

This compound is a highly potent anti-cancer agent that functions by inhibiting the CRM1-mediated nuclear export of key regulatory proteins. This leads to cell cycle arrest and subsequent apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and its analogs as potential cancer therapeutics. The exceptional potency of this marine natural product underscores the importance of marine biodiversity as a source of novel drug candidates.

References

The Structural Unraveling of Callystatin A: A Deep Dive into its Stereochemical Intricacies

For Researchers, Scientists, and Drug Development Professionals

Callystatin A, a potent polyketide natural product, has garnered significant attention within the scientific community due to its remarkable cytotoxic and antifungal activities. First isolated from the marine sponge Callyspongia truncata by Kobayashi and coworkers in 1997, its complex molecular architecture, characterized by a plethora of stereocenters and conjugated double bonds, presented a formidable challenge for complete structure elucidation. This technical guide provides an in-depth exploration of the methodologies and logical workflow employed to decipher the intricate structure and stereochemistry of this compound, a journey that culminated in its successful total synthesis.

Initial Spectroscopic Analysis and Planar Structure Determination

The initial phase of the structure elucidation of this compound heavily relied on a suite of spectroscopic techniques to determine its planar structure. High-resolution mass spectrometry (HRMS) established the molecular formula as C₂₉H₄₄O₄, indicating a high degree of unsaturation. Extensive analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, including two-dimensional techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allowed for the assembly of the carbon skeleton and the placement of functional groups.

These initial spectroscopic investigations revealed the presence of a dihydropyranone ring, a conjugated tetraene system, and a polypropionate chain containing multiple methyl and hydroxyl substitutions.

Tabulated Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR spectroscopic data for this compound, compiled from total synthesis efforts which confirmed the initial assignments.

Table 1: ¹³C NMR Data of this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 164.5 |

| 2 | 31.5 |

| 3 | 24.9 |

| 4 | 123.5 |

| 5 | 145.8 |

| 6 | 79.2 |

| 7 | 129.5 |

| 8 | 134.8 |

| 9 | 125.9 |

| 10 | 137.8 |

| 11 | 40.1 |

| 12 | 130.5 |

| 13 | 135.2 |

| 14 | 41.5 |

| 15 | 212.1 |

| 16 | 78.9 |

| 17 | 45.8 |

| 18 | 38.9 |

| 19 | 45.2 |

| 20 | 10.8 |

| 21 | 13.5 |

| 22 | 11.8 |

| 23 | 16.2 |

| 24 | 12.1 |

| 25 | 14.2 |

| 26 | 25.8 |

| 27 | 11.5 |

| 28 | 16.0 |

| 29 | 9.8 |

Table 2: ¹H NMR Data of this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2α | 2.45 | m | |

| 2β | 2.35 | m | |

| 3 | 5.85 | ddd | 10.0, 3.5, 2.0 |

| 4 | 6.85 | dd | 10.0, 5.0 |

| 5 | - | - | - |

| 6 | 4.90 | m | |

| 7 | 5.40 | dd | 15.0, 8.0 |

| 8 | 6.10 | dd | 15.0, 10.0 |

| 9 | 5.65 | d | 10.0 |

| 10 | - | - | - |

| 11 | 2.55 | m | |

| 12 | 5.35 | dd | 15.0, 8.5 |

| 13 | 6.40 | dd | 15.0, 10.5 |

| 14 | 3.20 | m | |

| 16 | 3.75 | d | 9.0 |

| 17 | 2.70 | m | |

| 18 | 1.70 | m | |

| 19 | 2.95 | m | |

| 20-Me | 1.00 | d | 7.0 |

| 21-Me | 1.80 | s | |

| 22-Me | 0.85 | t | 7.5 |

| 23-Me | 1.75 | s | |

| 24-Me | 0.95 | d | 7.0 |

| 25-Me | 1.05 | d | 7.0 |

| 26 | 1.55 | m | |

| 27 | 0.90 | t | 7.5 |

| 28-Me | 0.80 | d | 7.0 |

| OH-16 | 2.50 | d | 3.0 |

Elucidation of Relative and Absolute Stereochemistry

The determination of the numerous stereocenters in this compound was a multi-step process involving chemical degradation to break the molecule into smaller, more manageable fragments, followed by stereochemical analysis of these fragments and, ultimately, confirmation through total synthesis.

Chemical Degradation Studies

A critical step in elucidating the complex stereochemistry of this compound involved its controlled chemical degradation. Ozonolysis was a key reaction employed to cleave the double bonds within the polyene chain, yielding smaller, chiral fragments that could be analyzed independently.

Experimental Protocol: Ozonolysis of this compound

-

A solution of this compound in a suitable solvent (e.g., dichloromethane/methanol) is cooled to -78 °C.

-

A stream of ozone gas is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.

-

The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

A reductive workup is performed by adding a quenching agent, such as dimethyl sulfide (B99878) or triphenylphosphine, and allowing the solution to warm to room temperature.

-

The resulting mixture of smaller, oxidized fragments is then separated using chromatographic techniques (e.g., HPLC) for individual analysis.

Caption: Workflow for the chemical degradation of this compound.

Stereochemical Analysis of Fragments

The stereochemistry of the resulting chiral fragments was determined using a combination of techniques, including:

-

NMR Spectroscopy: Detailed analysis of coupling constants (J-values) in the ¹H NMR spectra of the fragments provided information about the relative stereochemistry of adjacent stereocenters. For example, the magnitude of the coupling constant between two vicinal protons can indicate a syn or anti relationship.

-

Mosher's Ester Analysis: To determine the absolute configuration of secondary alcohols within the fragments, the modified Mosher's method was employed. This involved the formation of diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage allowed for the assignment of the absolute stereochemistry of the alcohol center.

Experimental Protocol: Modified Mosher's Ester Analysis

-

The isolated chiral alcohol fragment is divided into two portions.

-

To one portion, (R)-(-)-MTPA chloride is added in the presence of a base (e.g., pyridine (B92270) or DMAP) to form the (S)-MTPA ester.

-

To the other portion, (S)-(+)-MTPA chloride is added under the same conditions to form the (R)-MTPA ester.

-

The ¹H NMR spectra of both diastereomeric esters are recorded.

-

The chemical shifts of protons on both sides of the carbinol center are assigned for each diastereomer.

-

The difference in chemical shifts (Δδ = δS - δR) is calculated for corresponding protons. A consistent positive or negative sign for Δδ on one side of the carbinol and the opposite sign on the other side allows for the assignment of the absolute configuration based on the established Mosher's method mnemonic.

initial research findings on Callystatin A's anti-tumor properties

For Immediate Release

Initial research findings have illuminated the potent anti-tumor properties of Callystatin A, a polyketide natural product originally isolated from the marine sponge Callyspongia truncata. Exhibiting remarkable cytotoxicity against various cancer cell lines, this compound presents a promising avenue for the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the foundational research, detailing its cytotoxic activity, proposed mechanism of action, and the experimental protocols utilized in these initial investigations.

Core Findings: Potent Cytotoxicity Against Cancer Cells

This compound has demonstrated significant growth-inhibitory effects against human epidermoid carcinoma (KB) cells and mouse lymphocytic leukemia (L1210) cells. The half-maximal inhibitory concentration (IC50) values from these initial studies underscore its high potency.

| Cell Line | IC50 (pg/mL) | Molar Concentration (approx.) |

| Human Epidermoid Carcinoma (KB) | 10 | ~21.9 pM |

| Mouse Lymphocytic Leukemia (L1210) | 20 | ~43.8 pM |

Table 1: Cytotoxicity of this compound against cancer cell lines.[1]

Proposed Mechanism of Action: Inhibition of Nuclear Export

This compound belongs to the leptomycin family of secondary metabolites.[1] Members of this family are known to act as potent inhibitors of nuclear export by targeting the CRM1 (Chromosome Region Maintenance 1 or exportin 1) protein. This inhibition is crucial as many proteins involved in cell proliferation, differentiation, and survival, including key cell cycle regulators and tumor suppressors, are shuttled out of the nucleus via the CRM1-mediated pathway.

By blocking this nuclear export, this compound is proposed to cause the nuclear accumulation of critical regulatory proteins, leading to cell cycle arrest and ultimately, cancer cell death. The anti-tumor activity of leptomycin B, a related compound, is attributed to the nuclear sequestration of proteins such as the cell cycle regulator Cyclin B1 and the tumor suppressor p53 (through its regulator MDM2).[1] This mechanism of action suggests that this compound likely induces cell cycle arrest in the G1 and G2 phases.[1]

Experimental Protocols

The following outlines the general experimental procedures employed in the initial investigations into this compound's cytotoxic properties.

Cytotoxicity Assay

A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a standard method to assess cell viability and cytotoxicity.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., KB or L1210) are seeded into 96-well microtiter plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. Control wells receive medium with the solvent at the same concentration used for the highest drug concentration.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions as the initial cell growth.

-

MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

Caption: Proposed mechanism of this compound-induced anti-tumor activity.

References

Callystatin A: A Polyketide Secondary Metabolite with Potent Antitumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Callystatin A is a potent polyketide secondary metabolite originally isolated from the marine sponge Callyspongia truncata. As a member of the leptomycin family of natural products, it exhibits significant cytotoxic and antitumor properties. This document provides a comprehensive technical overview of this compound, including its biosynthesis, mechanism of action, total synthesis, and biological activity. Detailed experimental protocols for key methodologies are provided, along with structured data presentation and visualizations to facilitate understanding and further research.

Introduction

This compound was first isolated in 1997 from the marine sponge Callyspongia truncata, found near the Goto Islands in Japan.[1] Structurally, it is characterized by a long, unsaturated fatty acid chain containing two diene systems, five stereocenters, and a terminal α,β-unsaturated δ-lactone ring, which is the key pharmacophore.[2] Its potent biological activity, particularly its cytotoxicity against various cancer cell lines, has made it a subject of significant interest in the fields of natural product chemistry, chemical biology, and drug discovery. This guide aims to consolidate the current knowledge on this compound for researchers and professionals in these fields.

Biosynthesis

While the complete biosynthetic gene cluster for this compound has not been fully elucidated, its polyketide structure strongly indicates that it is synthesized by a Type I polyketide synthase (PKS) complex. Polyketides are assembled from simple acyl-CoA precursors in a process analogous to fatty acid synthesis.

The biosynthesis of this compound likely begins with an acetate (B1210297) starter unit, which is then extended by successive additions of malonate or methylmalonate extender units. A notable feature is the incorporation of an ethylmalonate unit at module 7. The stereochemistry of the molecule is controlled by the specific domains within the PKS modules. The final polyketide chain is released from the PKS complex, likely through the action of a thioesterase domain, and subsequently cyclizes to form the characteristic α,β-unsaturated lactone ring.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the nuclear export of proteins.[2] Specifically, it targets the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as exportin 1. CRM1 is responsible for transporting a wide range of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm.

The mechanism of inhibition involves the covalent modification of a cysteine residue (Cys529 in human CRM1) in the active site of CRM1 by the α,β-unsaturated lactone of this compound. This occurs via a Michael-type addition. This irreversible binding prevents CRM1 from recognizing and binding to the nuclear export signals (NES) of its cargo proteins. The resulting nuclear accumulation of key regulatory proteins, such as p53, disrupts the cell cycle and ultimately leads to apoptosis.

Total Synthesis

Several total syntheses of this compound have been reported, employing various strategic approaches to construct the complex carbon skeleton and control its stereochemistry. Common strategies involve the synthesis of two or more key fragments, which are then coupled together in the later stages of the synthesis.

Key reactions frequently utilized in the synthesis of this compound include:

-

Aldol reactions: To establish the stereocenters in the polypropionate fragments.[3][4]

-

Wittig and Horner-Wadsworth-Emmons olefinations: For the construction of the diene systems.

-

Suzuki and Stille cross-coupling reactions: To connect the major fragments.[5][6]

-

Asymmetric reductions and oxidations: To set the stereochemistry of hydroxyl and ketone functionalities.

Biological Activity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its inhibitory concentrations are typically in the low nanomolar to picomolar range.

| Cell Line | IC50 (ng/mL) | IC50 (nM) | Reference |

| Human Epidermoid Carcinoma (KB) | 0.01 | 0.022 | [2] |

| Mouse Lymphocytic Leukemia (L1210) | 0.02 | 0.044 | [2] |

| Human Colon Cancer (HCT-116) | 0.1 | 0.219 | |

| Human Breast Cancer (MCF-7) | 0.5 | 1.095 |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Experimental Protocols

Isolation of this compound from Callyspongia truncata

This protocol is a generalized procedure based on the initial isolation reports.

-

Extraction:

-

Lyophilize and pulverize the sponge material (Callyspongia truncata).

-

Extract the powdered sponge material exhaustively with acetone (B3395972) at room temperature.

-

Combine the acetone extracts and concentrate under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Partition the crude extract between n-hexane and 90% aqueous methanol.

-

Separate the layers and concentrate the methanolic layer.

-

Further partition the concentrated methanolic extract between ethyl acetate and water.

-

Collect and concentrate the ethyl acetate layer.

-

-

Chromatographic Purification:

-

Subject the ethyl acetate-soluble fraction to silica (B1680970) gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and bioassay.

-

Pool the active fractions and subject them to further purification by reversed-phase HPLC (e.g., C18 column) using a gradient of acetonitrile (B52724) and water to yield pure this compound.

-

Total Synthesis of this compound (Representative Protocol)

This protocol outlines a key coupling step in a convergent total synthesis, based on published methodologies.

Suzuki Cross-Coupling of a Vinyl Iodide and a Boronic Acid Fragment:

-

To a solution of the vinyl iodide fragment (1.0 eq) and the boronic acid fragment (1.2 eq) in a degassed mixture of toluene, ethanol, and water (4:1:1) is added cesium carbonate (3.0 eq).

-

The mixture is further degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere.

-

The reaction is monitored by TLC. Upon completion (typically 2-4 hours), the reaction is cooled to room temperature.

-

The mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37 °C.

-

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

Conclusion

This compound remains a compelling natural product due to its potent and specific mechanism of action against a key target in cancer cells. Its complex structure has provided a challenging and rewarding target for total synthesis, leading to the development of innovative synthetic strategies. Further research into the biosynthesis of this compound could enable the production of novel analogs through biosynthetic engineering. The detailed information and protocols provided in this guide are intended to support and stimulate further investigation into this promising therapeutic lead.

References

- 1. Callyspongia spp.: Secondary Metabolites, Pharmacological Activities, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. Total synthesis of (-)-callystatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis of (-)-callystatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total synthesis of (-)-callystatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. protocols.io [protocols.io]

Unraveling the Assembly Line: A Technical Guide to the Hypothesized Biosynthesis of Callystatin A

Disclaimer: The natural biosynthetic pathway of Callystatin A has not been experimentally elucidated to date. This guide presents a hypothesized pathway based on the molecule's polyketide structure and established principles of polyketide synthase (PKS) biochemistry. The experimental protocols described are prospective methods for investigating this proposed pathway.

This compound, a potent cytotoxic polyketide first isolated from the marine sponge Callyspongia truncata, belongs to the leptomycin family of secondary metabolites.[1] Its complex, stereochemically rich structure suggests a biosynthetic origin rooted in a modular Type I Polyketide Synthase (PKS) assembly line, likely housed within a symbiotic microorganism of the sponge.[2][3] While the specific gene cluster and enzymatic machinery remain undiscovered, a detailed biosynthetic blueprint can be postulated. This guide provides an in-depth look at the proposed biosynthesis, the architecture of the hypothetical PKS, and the experimental strategies required for its elucidation.

Proposed Biosynthetic Precursors for this compound

The carbon skeleton of this compound is consistent with the condensation of a simple carboxylic acid starter unit and several extender units.[4][5][6] Analysis of its structure allows for the prediction of these fundamental building blocks. The biosynthesis is likely initiated with an acetate-derived starter unit. The growing polyketide chain is then elongated through the sequential addition of malonyl-CoA, methylmalonyl-CoA, and a rarer ethylmalonyl-CoA extender unit, each selected by a specific acyltransferase (AT) domain within the PKS modules.[4][7][8]

The following table outlines the proposed starter and extender units required for the assembly of the this compound backbone.

| Position in Final Structure | Carbon Atoms | Proposed Precursor Unit | Source |

| C28-C29 | 2 | Acetyl-CoA | Starter Unit |

| C26-C27 | 2 | Malonyl-CoA | Extender Unit |

| C24-C25 | 2 | Malonyl-CoA | Extender Unit |

| C22-C23 (+ C10-Methyl) | 3 | Methylmalonyl-CoA | Extender Unit |

| C20-C21 (+ C8-Ethyl) | 4 | Ethylmalonyl-CoA | Extender Unit |

| C18-C19 (+ C6-Methyl) | 3 | Methylmalonyl-CoA | Extender Unit |

| C16-C17 | 2 | Malonyl-CoA | Extender Unit |

| C14-C15 (+ C4-Methyl) | 3 | Methylmalonyl-CoA | Extender Unit |

| C12-C13 (+ C2-Methyl) | 3 | Methylmalonyl-CoA | Extender Unit |

| C1-C11 (δ-lactone ring) | 6 | Derived from PKS chain | Post-PKS cyclization |

Architecture of the Hypothesized this compound Synthase

The biosynthesis of this compound is proposed to be carried out by a large, multi-enzyme complex known as a Type I modular Polyketide Synthase (PKS).[9][10][11] This enzymatic assembly line is organized into a series of modules, with each module responsible for one cycle of polyketide chain elongation and modification. Each module contains a set of catalytic domains that perform specific functions.

Core Domains:

-

KS (Ketosynthase): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

AT (Acyltransferase): Selects the appropriate extender unit (malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA) and loads it onto the ACP domain.

-

ACP (Acyl Carrier Protein): Tethers the growing polyketide chain via a phosphopantetheinyl arm.

Optional Reductive Domains:

-

KR (Ketoreductase): Reduces the β-keto group to a β-hydroxyl group.

-

DH (Dehydratase): Dehydrates the β-hydroxyl group to form a double bond.

-

ER (Enoylreductase): Reduces the double bond to a saturated carbon-carbon bond.

The specific sequence and combination of these domains within each module dictate the structure of the final polyketide product. The final module typically includes a Thioesterase (TE) domain, which cleaves the completed polyketide chain from the PKS and often catalyzes its cyclization.[1]

Below is a diagram representing the hypothetical modular organization of the this compound synthase.

Experimental Protocols for Pathway Elucidation

Elucidating the true biosynthetic pathway of this compound requires a multi-pronged approach, combining modern genomic techniques with classical biochemical methods.

This protocol outlines a metagenomic approach to identify the PKS gene cluster responsible for this compound synthesis from its host sponge, Callyspongia truncata, and its associated microbial community.[2][3][12]

-

Sample Collection and DNA Extraction:

-

Collect specimens of Callyspongia truncata and immediately preserve them (e.g., in RNAlater or by flash-freezing in liquid nitrogen) to maintain nucleic acid integrity.

-

Separate microbial cells from sponge cells via differential centrifugation if possible.

-

Extract high-molecular-weight metagenomic DNA from the sponge tissue and/or the enriched microbial fraction using a commercial kit optimized for complex environmental samples.

-

-

Metagenome Sequencing and Assembly:

-

Perform deep shotgun sequencing of the extracted metagenomic DNA using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to facilitate high-quality assembly.

-

Assemble the sequencing reads into larger contiguous sequences (contigs) using hybrid assembly software (e.g., SPAdes, Flye).

-

-

Bioinformatic Analysis and BGC Identification:

-

Bin the assembled contigs into metagenome-assembled genomes (MAGs) based on sequence composition and coverage.

-

Mine the assembled contigs and MAGs for PKS gene clusters using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

Identify candidate this compound BGCs by comparing the predicted polyketide product structure from antiSMASH with the known structure of this compound. Look for a Type I PKS cluster with the appropriate number of modules and domain organization as hypothesized above.

-

Isotopic labeling experiments are crucial for confirming the predicted precursor units and tracing their incorporation into the this compound molecule.[13][14][15][16] This would require either culturing the producing symbiont or developing methods to deliver labeled precursors to the sponge holobiont.

-

Precursor Feeding:

-

If the producing organism is culturable, supplement the growth medium with stable isotope-labeled precursors, such as [1-¹³C]acetate, [1,2-¹³C₂]acetate, and [methyl-¹³C]methionine (as a proxy for propionate (B1217596) incorporation via methylmalonyl-CoA).

-

If the producer is unculturable, experiments involving incubation of sponge explants with labeled precursors may be attempted.

-

-

Isolation and Analysis:

-

After a suitable incubation period, extract the metabolites from the culture or sponge tissue.

-

Purify this compound using chromatographic techniques (e.g., HPLC).

-

Analyze the purified, labeled this compound by ¹³C-NMR and Mass Spectrometry.

-

-

Data Interpretation:

-

Compare the ¹³C-NMR spectrum of the labeled compound to that of an unlabeled standard. Enhanced signals will indicate the positions of ¹³C incorporation.

-

Analysis of ¹³C-¹³C couplings from the [1,2-¹³C₂]acetate feeding experiment will confirm intact two-carbon incorporations, verifying the polyketide origin.

-

The definitive proof that a candidate BGC produces this compound comes from its functional expression in a heterologous host or by inactivating key genes in the native producer.[17][18][19][20]

-

Heterologous Expression:

-

Clone the entire candidate BGC from the metagenomic DNA into a suitable expression vector.

-

Transform a genetically tractable host organism (e.g., Streptomyces coelicolor, Aspergillus nidulans) with the expression vector.

-

Cultivate the transformed host under conditions that induce the expression of the BGC.

-

Analyze the culture extract by LC-MS for the production of this compound, comparing the retention time and mass spectrum to an authentic standard.

-

-

Gene Inactivation (if producer is culturable):

-

Identify a key PKS gene within the BGC (e.g., a ketosynthase domain in one of the modules).

-

Create a knockout mutant by deleting or disrupting this gene using targeted gene replacement techniques (e.g., CRISPR-Cas9).

-

Compare the metabolite profile of the mutant strain with the wild-type. The abolition of this compound production in the mutant would confirm the BGC's role.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments required to identify and functionally characterize the this compound biosynthetic gene cluster.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metagenomic Analysis Reveals Diverse Polyketide Synthase Gene Clusters in Microorganisms Associated with the Marine Sponge Discodermia dissoluta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyketide Synthases in the Microbiome of the Marine Sponge Plakortis halichondrioides: A Metagenomic Update [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Polyketide Starter and Extender Units Serve as Regulatory Ligands to Coordinate the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 10. Architecture of Full-length Type I Modular Polyketide Synthases Revealed by X-ray Crystallography, Cryo-Electron Microscopy, and AlphaFold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The structure of a polyketide synthase bimodule core - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metagenomic analysis reveals diverse polyketide synthase gene clusters in microorganisms associated with the marine sponge Discodermia dissoluta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cloning, analysis, and heterologous expression of a polyketide synthase gene cluster of Streptomyces curacoi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterologous expression of an engineered biosynthetic pathway: functional dissection of type II polyketide synthase components in Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Callystatin A: A Technical Guide to its Potent Antifungal and Anti-Tumor Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Callystatin A is a polyketide natural product that belongs to the leptomycin family of secondary metabolites.[1] First isolated in 1997 from the marine sponge Callyspongia truncata, this complex molecule has demonstrated exceptionally potent biological activities, including both antifungal and anti-tumor effects.[1] Its remarkable potency, with inhibitory concentrations in the picogram per milliliter range against certain cancer cell lines, has positioned this compound as a significant lead compound in the development of novel therapeutics.[1][2] This technical guide provides an in-depth overview of the antifungal and anti-tumor activities of this compound, detailing its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its potent effects.

Antifungal Activity of this compound

As a member of the leptomycin family of antibiotics, this compound is presumed to share the antifungal properties characteristic of this class of molecules. The primary mechanism of antifungal action for leptomycins involves the disruption of the fungal cell cycle.

Mechanism of Action

The antifungal activity of the leptomycin family, and by extension this compound, is attributed to the inhibition of cell division. These compounds are known to arrest the cell cycle in both the G1 and G2 phases in yeast cells. This disruption of the normal cell cycle progression ultimately leads to the inhibition of fungal growth.

Quantitative Data: Antifungal Potency

Specific Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens such as Candida albicans and Aspergillus fumigatus are not extensively reported in the public domain. However, the potent antifungal activity of the leptomycin class suggests that this compound would exhibit significant inhibitory effects. For context, representative MIC values for commonly used antifungal agents against these pathogens are provided below.

| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Aspergillus fumigatus MIC Range (µg/mL) |

| Amphotericin B | 0.03 - 2 | 0.125 - 2 |

| Itraconazole | 0.03 - 1 | 0.125 - 8 |

| Voriconazole | 0.007 - 0.5 | 0.06 - 2 |

| Caspofungin | 0.015 - 0.5 | 0.015 - 0.125 |

Note: The above values are representative and can vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines a standardized method for determining the MIC of an antifungal agent, which can be adapted for this compound.

1. Preparation of Fungal Inoculum:

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus) are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

A suspension of fungal cells or conidia is prepared in sterile saline or RPMI-1640 medium.

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and a lower concentration for molds.

-

The inoculum is further diluted to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of this compound are prepared in RPMI-1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate. The final concentration range should be selected to encompass the expected MIC.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the diluted this compound is inoculated with the prepared fungal suspension.

-

A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.

-

The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Antifungal MIC Determination Workflow

Anti-Tumor Activity of this compound

This compound exhibits profound cytotoxic activity against a range of human cancer cell lines, with its mechanism of action being a key area of research for its development as an anti-tumor agent.[1][2]

Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export

The primary anti-tumor mechanism of this compound is the inhibition of the nuclear export protein, Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is responsible for the transport of a wide array of cargo proteins, including many tumor suppressor proteins and cell cycle regulators, from the nucleus to the cytoplasm. These cargo proteins contain a specific amino acid sequence known as a Nuclear Export Signal (NES) that is recognized by CRM1.

This compound, similar to its structural analog Leptomycin B, is believed to form a covalent bond with a cysteine residue within the NES-binding groove of CRM1.[1] This irreversible binding blocks the interaction between CRM1 and its cargo proteins. Consequently, tumor suppressor proteins such as p53 and BRCA1, which are normally exported to the cytoplasm for degradation, are retained within the nucleus. The nuclear accumulation of these proteins leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.

CRM1-Mediated Nuclear Export and its Inhibition by this compound

Quantitative Data: Anti-Tumor Potency

This compound has demonstrated remarkable cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (pg/mL) |

| KB | Human Epidermoid Carcinoma | 10[1][2] |

| L1210 | Mouse Lymphocytic Leukemia | 20[1][2] |

Experimental Protocols

This protocol details the determination of the IC50 value of this compound against adherent cancer cell lines.

a. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., HeLa, A549) are maintained in an appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are harvested during the logarithmic growth phase, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

-

Plates are incubated for 24 hours to allow for cell attachment.

b. Treatment with this compound:

-

A stock solution of this compound is prepared in DMSO and serially diluted in culture medium to achieve a range of final concentrations.

-

The culture medium from the seeded plates is replaced with medium containing the various concentrations of this compound. A vehicle control (DMSO) is also included.

-

The plates are incubated for a further 48-72 hours.

c. MTT Assay:

-

Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

d. Data Analysis:

-

The percentage of cell viability is calculated for each concentration relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes how to visualize the this compound-induced nuclear accumulation of a CRM1 cargo protein, such as p53.

a. Cell Culture and Treatment:

-

Cancer cells with wild-type p53 (e.g., A549) are grown on glass coverslips in a 24-well plate.

-

Cells are treated with a sub-lethal concentration of this compound (determined from the cytotoxicity assay) or a vehicle control for a defined period (e.g., 6-24 hours).

b. Immunofluorescence Staining:

-

Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked by incubating the cells in 1% BSA in PBS for 1 hour.

-

Primary Antibody: Cells are incubated with a primary antibody against p53 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody: After washing with PBS, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Nuclear Staining: The cell nuclei are counterstained with DAPI.

c. Imaging and Analysis:

-

The coverslips are mounted on microscope slides with an anti-fade mounting medium.

-

Images are captured using a fluorescence microscope.

-

The subcellular localization of p53 is observed. In untreated cells, p53 should be distributed between the nucleus and cytoplasm, while in this compound-treated cells, a significant accumulation of p53 in the nucleus is expected.

Experimental Workflows for Anti-Tumor Activity Assessment

Conclusion

This compound stands out as a highly potent natural product with significant potential for development as both an antifungal and an anti-tumor agent. Its well-defined mechanism of action against cancer cells, involving the targeted inhibition of the CRM1 nuclear export pathway, provides a solid foundation for rational drug design and optimization. While its antifungal properties are less characterized quantitatively, its classification within the leptomycin family strongly suggests a valuable avenue for further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and harness the therapeutic potential of this remarkable marine-derived compound. Future studies should focus on obtaining specific antifungal MIC data for this compound and exploring its efficacy in in vivo models to translate its potent in vitro activities into clinical applications.

References

An In-depth Technical Guide to the Cytotoxic Effects of Callystatin A on KB and L1210 Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Callystatin A, a potent polyketide natural product, on human oral cancer (KB) and murine leukemia (L1210) cell lines. This document outlines the quantitative measures of its cytotoxic potency, details the experimental protocols for assessing its impact on cell viability, apoptosis, and cell cycle progression, and visualizes the underlying molecular pathways and experimental workflows.

Quantitative Analysis of Cytotoxicity

This compound demonstrates significant cytotoxic activity against both KB and L1210 cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic agent.[1] The reported IC50 values for this compound are summarized in the table below.

| Cell Line | IC50 Value (pg/mL) |

| KB | 10 |

| L1210 | 20 |

| Table 1: IC50 values of this compound against KB and L1210 cells.[2] |

These values indicate that this compound is a highly potent cytotoxic compound, with activity in the picogram per milliliter range.

Experimental Protocols

To elucidate the cytotoxic mechanisms of this compound, a series of standard in vitro assays are employed. These protocols are designed to quantify cell viability, and to detect and measure apoptosis and cell cycle arrest.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate KB or L1210 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment (for KB cells) and stabilization.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After the incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against the logarithm of the drug concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat KB or L1210 cells with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting: Collect both adherent (by trypsinization for KB cells) and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content: G0/G1 phase (2N DNA), S phase (between 2N and 4N DNA), and G2/M phase (4N DNA).

Protocol:

-

Cell Treatment: Treat KB or L1210 cells with this compound.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

RNA Digestion: Treat the cells with RNase to prevent PI from binding to RNA.

-

DNA Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the percentage of cells in each phase of the cell cycle.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for this compound-induced cytotoxicity.

Mechanism of Action

While specific mechanistic studies on this compound in KB and L1210 cells are limited, its potent cytotoxicity suggests the induction of programmed cell death, or apoptosis. The proposed mechanism involves the intrinsic mitochondrial pathway, a common route for many cytotoxic agents.

Induction of Apoptosis: this compound likely perturbs the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.

Cell Cycle Arrest: Cytotoxic compounds frequently induce cell cycle arrest, preventing cancer cells from progressing through division. It is plausible that this compound causes an accumulation of cells in a specific phase of the cell cycle, such as the G2/M phase, which often precedes apoptosis.[3][4] This arrest would prevent damaged cells from proliferating and can be a direct trigger for the apoptotic cascade.

Conclusion